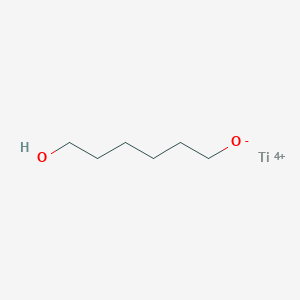
Titanium bis(hexane-1,6-diolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium bis(hexane-1,6-diolate) is a titanium-based compound with the molecular formula C12H24O4Ti.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Titanium bis(hexane-1,6-diolate) can be synthesized through the reaction of titanium tetrachloride with hexane-1,6-diol in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of titanium bis(hexane-1,6-diolate) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Titanium bis(hexane-1,6-diolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The diolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include titanium dioxide, substituted titanium complexes, and reduced titanium species .
Wissenschaftliche Forschungsanwendungen
Titanium bis(hexane-1,6-diolate) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical implants and drug delivery systems.
Industry: It is used in the production of high-performance materials, including coatings and composites.
Wirkmechanismus
The mechanism of action of titanium bis(hexane-1,6-diolate) involves its interaction with molecular targets and pathways. In biological systems, it can interact with cellular components, leading to various effects such as apoptosis and inhibition of cell proliferation. The compound’s ability to generate reactive oxygen species and its interaction with cellular proteins are key aspects of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to titanium bis(hexane-1,6-diolate) include other titanium-based diolate complexes, such as titanium bis(phenolato) and titanium bis(alkoxide) complexes .
Uniqueness
Titanium bis(hexane-1,6-diolate) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to act as a catalyst in various reactions and its potential biological activities set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
55231-29-3 |
|---|---|
Molekularformel |
C6H13O2Ti+3 |
Molekulargewicht |
165.03 g/mol |
IUPAC-Name |
6-hydroxyhexan-1-olate;titanium(4+) |
InChI |
InChI=1S/C6H13O2.Ti/c7-5-3-1-2-4-6-8;/h7H,1-6H2;/q-1;+4 |
InChI-Schlüssel |
SEWYKPRBUBXTTD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC[O-])CCO.[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















